2-(4-Chlorophenoxy)-2-methylpropanoate
Description
2-(4-Chlorophenoxy)-2-methylpropanoate, specifically ethyl this compound (CAS: 637-07-0), is a hypolipidemic agent commonly known as clofibrate. It belongs to the fibrate class of drugs, which modulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPAR-α). Structurally, it consists of a 4-chlorophenoxy group attached to a methyl-substituted propanoate ester (C₁₂H₁₅ClO₃, MW: 242.7) .
Properties
Molecular Formula |
C10H10ClO3- |
|---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/p-1 |
InChI Key |
TXCGAZHTZHNUAI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H13ClO3
- Molecular Weight : 228.67 g/mol
- CAS Number : 55162-41-9
The compound features a chlorophenoxy group that enhances its biological activity, particularly in lipid metabolism. Its structural similarities to other fibrates suggest potential therapeutic uses in managing lipid disorders.
Hypolipidemic Agent
2-(4-Chlorophenoxy)-2-methylpropanoate has been identified as a hypolipidemic agent, meaning it can help lower lipid levels in the blood. It interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Pharmaceutical Development
This compound is structurally related to established fibrate drugs like fenofibrate and clofibrate, which are used to treat dyslipidemia. Its derivatives have been investigated for their potential anticancer effects, showcasing versatility in pharmacological applications .
Research indicates that this compound exhibits anti-inflammatory properties and may influence metabolic pathways associated with obesity and diabetes . Studies have demonstrated its ability to modulate lipid profiles in experimental models of hyperlipidemia.
Synthesis Overview
Case Study 1: Lipid Metabolism Modulation
In a study examining the effects of various fibrates on lipid metabolism, this compound was shown to significantly reduce triglyceride levels in hyperlipidemic rat models. The mechanism involved activation of PPARα pathways, leading to enhanced fatty acid oxidation and reduced lipogenesis .
Case Study 2: Anticancer Potential
Another investigation explored the anticancer properties of this compound's derivatives. In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines through apoptosis induction mechanisms, suggesting a promising avenue for further research in oncology .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Metabolic Differences
- Clofibric Acid : The active metabolite of clofibrate, exhibits rapid renal clearance (t₁/₂: 12–35 hours) but requires ester hydrolysis for activation .
- Fenofibrate: Modified with a benzoyl group, resulting in higher PPAR-α affinity and prolonged action (t₁/₂: 20 hours) .
- Etofibrate : Incorporates a 2-hydroxyethyl ester, improving water solubility and reducing hepatic strain compared to clofibrate .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Chlorophenoxy)-2-methylpropanoate with high purity?
- Methodological Answer : The compound can be synthesized via esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid using alcohols (e.g., ethanol, isopropanol) under acid catalysis. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >98% purity. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of - and -NMR to verify the ester group, aromatic protons, and methyl branching. X-ray crystallography (via SHELX software) is ideal for resolving stereochemical ambiguities or crystal packing effects. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 242.701 (CHClO) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Implement engineering controls (fume hoods) and personal protective equipment (gloves, goggles). Monitor airborne concentrations with gas chromatography. Emergency showers and eyewash stations must be accessible. Contaminated clothing should be laundered onsite using trained protocols. Avoid ingestion/inhalation risks by prohibiting food/drink in labs .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound derivatives be resolved?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis with cyclodextrin-based buffers can separate enantiomers. For stereospecific derivatives (e.g., pesticidal analogs), asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) minimizes racemization. X-ray diffraction of co-crystals with chiral resolving agents provides stereochemical validation .
Q. What in vitro models are suitable for studying its metabolic stability and drug interaction potential?
- Methodological Answer : Use hepatic microsomes (human/rat) with LC-MS/MS to quantify metabolic half-life () and identify phase I metabolites (e.g., hydrolyzed carboxylic acid). CYP450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Fenofibrate analogs suggest PPAR-α receptor binding studies for lipid-modulating activity .
Q. How can computational methods predict environmental degradation pathways of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis or photolysis mechanisms. QSAR models estimate biodegradation rates (e.g., EPI Suite™). Experimental validation via GC-MS after UV irradiation (simulating sunlight) or soil slurry incubation identifies major breakdown products (e.g., 4-chlorophenol) .
Q. What strategies optimize crystallization conditions for X-ray structure determination?
- Methodological Answer : Screen solvents (e.g., methanol/water, DMSO/ether) using vapor diffusion or slow cooling. SHELXD or SHELXE can solve phases from twinned crystals. For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Refinement in SHELXL with anisotropic displacement parameters enhances accuracy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of derivatives?
- Methodological Answer : Cross-validate assays (e.g., dose-response curves in multiple cell lines) to rule out cell-specific effects. Compare purity data (HPLC, NMR) to exclude batch variability. Meta-analyses of patent literature (e.g., EU/EPO filings) may clarify structure-activity relationships obscured by proprietary claims .
Q. Why do solubility studies of this compound yield conflicting results across publications?
- Methodological Answer : Standardize solvent systems (e.g., buffer pH, ionic strength) and temperature controls. Use dynamic light scattering (DLS) to detect aggregation. Literature discrepancies often arise from polymorphic forms; powder XRD can identify crystalline vs. amorphous states .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
